1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid is an organic compound with the molecular formula C12H10N2O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid can be synthesized through a multi-step process. One common method involves the reaction of benzylhydrazine with diethyl oxalate to form the intermediate 1-benzyl-3,5-dicarbethoxy-1H-pyrazole. This intermediate is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while reduction can produce pyrazole-3,5-dimethanol.
Scientific Research Applications
1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazole-3,5-dicarboxylic acid: Lacks the benzyl group, making it less hydrophobic and potentially altering its reactivity and solubility.
1-Benzyl-1H-pyrazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, which can affect its chemical properties and reactivity.
Uniqueness: 1-Benzyl-1H-pyrazole-3,5-dicarboxylic acid is unique due to the presence of both benzyl and carboxylic acid groups, which confer specific chemical and physical properties.
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
1-benzylpyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)9-6-10(12(17)18)14(13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)(H,17,18) |
InChI Key |
CNEVJOOKMFYKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.